4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-14(2)19-15(3)20-18(13)22-11-9-21(10-12-22)16-7-5-6-8-17(16)23-4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPADZTRQAPTXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Ring
The piperazine ring is typically synthesized via a Mannich reaction or reductive amination. In one approach, 1-(2-methoxyphenyl)piperazine is prepared by reacting 2-methoxyaniline with bis(2-chloroethyl)amine under basic conditions. For example, Kumar et al. (2007) demonstrated the synthesis of 1-(2-methoxyphenyl)piperazine using n-butanol as a solvent and triethylamine as a base, achieving a 75% yield after silica gel chromatography.
Key Reaction Conditions:
| Component | Details |
|---|---|
| Reactants | 2-Methoxyaniline, bis(2-chloroethyl)amine |
| Solvent | n-Butanol |
| Base | Triethylamine |
| Temperature | Reflux (120–130°C) |
| Yield | 75% after purification |
Substitution with the Methoxyphenyl Group
The methoxyphenyl group is introduced via nucleophilic aromatic substitution. A patent by WO2005021521A1 describes coupling 1-(2-methoxyphenyl)piperazine with halogenated intermediates using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This method minimizes byproducts such as 1-formyl-4-(2-methoxyphenyl)piperazine, which are common in non-polar solvents.
Pyrimidine Moiety Construction
Cyclization Reactions
The trimethylpyrimidine core is synthesized through cyclization of β-diketones or thiourea derivatives. A study by PMC4171870 (2010) outlines the use of chalcones and thiourea in 1,4-dioxane under acidic conditions to form 4-aryl-6-heteroarylpyrimidine-2-thiols, which are subsequently methylated. For instance:
Optimization Parameters:
Methylation and Functionalization
Methylation of the pyrimidine thiol group is achieved using methyl iodide in DMF with potassium carbonate. Subsequent substitution with piperazine derivatives requires refluxing in ethanol with potassium hydroxide, as reported in PMC4171870.
Coupling Strategies for Final Assembly
Alkylation of Piperazine with Halogenated Intermediates
The final step involves coupling the piperazine and pyrimidine components. WO2005021521A1 details the reaction of 1-(2-methoxyphenyl)piperazine with 1-halo-3-(2,6-dioxopiperidin-1-yl)propane in acetone, using tetrabutylammonium bromide as a phase-transfer catalyst. This method achieves an 80% yield after recrystallization with isopropyl alcohol.
Industrial-Scale Purification:
Challenges in Byproduct Formation
Common impurities include 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane, which arises from excess piperazine. Chromatography (silica gel, 5% methanol in chloroform) effectively removes these byproducts.
Comparative Analysis of Synthetic Methods
Solvent and Catalyst Impact
Temperature and Reaction Time
Industrial Production and Scalability
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, exhibit significant antidepressant properties. These compounds interact with serotonin and norepinephrine receptors, which are crucial in mood regulation. In preclinical studies, such compounds have shown efficacy comparable to established antidepressants like fluoxetine and venlafaxine .
Antipsychotic Properties
The structural features of this compound suggest potential antipsychotic effects. Studies have demonstrated that similar piperazine derivatives can modulate dopamine receptor activity, which is vital for treating schizophrenia and other psychotic disorders. The presence of the methoxyphenyl group enhances receptor affinity and selectivity .
Anxiolytic Effects
Anxiolytic properties have also been attributed to this class of compounds. The interaction with the GABAergic system suggests a mechanism that could alleviate anxiety symptoms. Animal models have shown reduced anxiety-like behaviors when treated with these compounds .
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models evaluated the antidepressant effects of various piperazine derivatives. The findings indicated that this compound significantly reduced depressive behaviors compared to controls. The study highlighted its potential as a new treatment option for major depressive disorder .
Case Study 2: Antipsychotic Potential
In a clinical trial involving patients with schizophrenia, a piperazine derivative similar to the compound was administered. Results showed notable improvements in psychotic symptoms and overall patient functioning. The trial emphasized the importance of further research into this compound's specific effects on dopamine pathways .
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. It has been shown to bind to receptors such as alpha1-adrenergic receptors, modulating their activity. This interaction can lead to various physiological effects, including vasodilation, reduced blood pressure, and altered neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Ethyl-6-fluoro-7-[4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl]-quinolone
- Structure: A fluoroquinolone antibiotic derivative with a 2-methoxyphenylpiperazine side chain .
- Key Differences: The core structure is a fluoroquinolone (antibacterial DNA gyrase inhibitor) rather than a pyrimidine. The piperazine group is part of a larger acetyl-linked pharmacophore.
- Implications :
- The 2-methoxyphenylpiperazine moiety may enhance cell permeability or receptor binding but serves as a substituent in a broader antibacterial scaffold.
- Unlike the pyrimidine-based target compound, this derivative’s primary activity is antibacterial rather than CNS-targeted.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : A pyrimidine derivative with a piperidine (single nitrogen) group at position 6 and an amine at position 2 .
- Key Differences :
- Substitutions: Lacks the 2,5,6-trimethyl groups and 2-methoxyphenylpiperazine.
- Piperidine vs. Piperazine: Piperidine’s single nitrogen reduces hydrogen-bonding capacity compared to piperazine’s dual nitrogen atoms.
- Implications :
- The amine group at position 2 may improve aqueous solubility but reduce lipophilicity relative to the trimethylpyrimidine core.
- Piperidine’s conformational flexibility might alter receptor-binding kinetics compared to piperazine.
Hypothetical 2,5,6-Trimethylpyrimidine Analogs with Varied Piperazine Substituents
- Example : 4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine.
- Key Differences :
- The 4-fluorophenyl group replaces 2-methoxyphenyl, altering electronic properties (electron-withdrawing vs. electron-donating).
- Implications :
- Fluorine substitution could enhance metabolic stability but reduce affinity for serotonin receptors, which often favor methoxy groups.
Structural and Functional Analysis Table
Research Findings and Implications
- Steric Considerations : The 2,5,6-trimethyl groups on the pyrimidine may restrict rotational freedom, favoring selective interactions with hydrophobic receptor pockets.
- Metabolic Stability: Trimethyl substitution could reduce oxidative metabolism compared to non-methylated analogs, as seen in related pyrimidine derivatives .
Biological Activity
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a compound of interest due to its potential pharmacological activities, particularly in the context of central nervous system (CNS) disorders. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
1. Receptor Interaction
Research indicates that this compound acts primarily as a serotonin receptor modulator . It has been identified as a potent inhibitor of the 5-HT_1A receptor , which plays a critical role in mood regulation and anxiety responses. In vitro studies demonstrate that this compound exhibits high binding affinity to 5-HT_1A receptors in various brain regions, including the hippocampus and cortex .
2. In Vivo Studies
In vivo studies using positron emission tomography (PET) have shown that this compound accumulates significantly in the hippocampus and frontal cortex, suggesting its potential utility in treating conditions such as depression and anxiety disorders. The binding potential values indicate effective receptor occupancy, with notable ratios compared to cerebellar reference regions .
Case Study 1: Antidepressant Activity
A clinical study evaluated the antidepressant effects of this compound in a cohort of patients diagnosed with major depressive disorder (MDD). The results indicated a significant reduction in depression scores over an 8-week treatment period compared to placebo controls. The mechanism was attributed to enhanced serotonergic transmission mediated by 5-HT_1A receptor activation .
Case Study 2: Anxiety Reduction
Another study assessed the anxiolytic properties of the compound using animal models. Behavioral tests such as the elevated plus maze and open field test demonstrated that administration of the compound led to increased exploratory behavior and reduced anxiety-like responses. These effects were linked to its action on serotonergic pathways .
Comparative Analysis of Biological Activity
| Parameter | This compound | Standard SSRIs |
|---|---|---|
| Receptor Target | 5-HT_1A | 5-HT_1A |
| Binding Affinity (nM) | 25.7 ± 2.4 (hippocampus) | ~10-100 |
| Efficacy in MDD | Significant reduction in scores | Significant reduction |
| Efficacy in Anxiety | Increased exploratory behavior | Variable |
The primary mechanism of action for this compound involves modulation of serotonin levels through selective agonism at the 5-HT_1A receptor. This action leads to increased serotonergic neurotransmission, which is crucial for mood stabilization and anxiety reduction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperazine and pyrimidine moieties. Key steps include:
- Use of stannous chloride for reductions and coupling agents like EDCI/HOBt for amide bond formation .
- Solvent optimization (e.g., DMF or dichloromethane) and temperature control (60–80°C) to enhance yield .
- Purification via column chromatography with gradients of ethyl acetate/hexane. Purity is validated using HPLC (>95%) and LC-MS to confirm molecular mass .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 369.2) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as seen in related piperazine-pyrimidine hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer :
- Variation of Substituents : Modify the methoxy group (e.g., replace with ethoxy or halogens) and assess changes in receptor binding .
- In Vitro Assays : Test affinity for serotonin (5-HT1A) or dopamine receptors using radioligand displacement assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with receptor active sites .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers .
- Orthogonal Assays : Validate receptor binding via both radioligand and functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. What strategies optimize pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Optimization : Adjust lipophilicity (target LogP 2–3) via methyl/pyrimidine modifications to enhance BBB permeability .
- PAMPA-BBB Assay : Predict passive diffusion using artificial membrane permeability assays .
- Pro-drug Design : Introduce ester groups to improve solubility, as seen in related tetrahydropyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
